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Compound of Interest

Compound Name: E235

Cat. No.: B1663354

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in preventing
common weld defects in E235 steel joints.

Troubleshooting Guides (Q&A)
Porosity

Q1: What does porosity in a weld look like and why is it a problem?

Al: Porosity appears as small, round, or elongated holes on the surface or within the weld
bead.[1] These are caused by gas bubbles getting trapped in the molten weld metal as it
solidifies.[1] Porosity weakens the weld, making it more susceptible to cracking and failure
under stress.

Q2: What are the primary causes of porosity when welding E235 steel?
A2: The main causes of porosity are:

o Contamination: The presence of moisture, grease, oil, rust, or paint on the base metal or filler
wire can release gases when heated.[2]

e Inadequate Shielding Gas: Insufficient shielding gas flow, excessive flow causing turbulence,
or leaks in the gas line can allow atmospheric contamination of the weld pool.[3][4]
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» Improper Welding Technique: A long arc length or incorrect electrode angle can contribute to
gas absorption.[5]

e Moisture in Consumables: Using damp electrodes or flux can introduce hydrogen into the
weld.[4]

Q3: How can | prevent porosity in my E235 steel welds?
A3: To prevent porosity:

e Thoroughly Clean Surfaces: Ensure the weld area and filler materials are free from any
contaminants.

o Optimize Shielding Gas: Use the correct gas flow rate for your application and check for any
leaks in your equipment.[2]

o Use Proper Technique: Maintain a consistent and appropriate arc length and electrode angle.

o Ensure Dry Consumables: Store electrodes and flux in a dry environment. If necessary, dry
them according to the manufacturer's specifications.

o Preheating: For thicker sections or in humid conditions, preheating the base metal to around
93-107°C (200-225°F) can help evaporate any moisture.[2]

Undercut

Q1: What is weld undercut and how does it affect the joint?

Al: Undercut is a groove or notch that forms at the toe of the weld, where the weld metal meets
the base metal.[6][7] This defect reduces the cross-sectional thickness of the base metal,
creating a stress concentration point that can weaken the joint and make it prone to failure.[6]

Q2: What are the common causes of undercut in E235 steel welding?
A2: Undercut is typically caused by:

o Excessive Welding Current or Voltage: Too much heat input can cause the edges of the joint
to melt and drain into the weld, leaving a groove.[6][7]
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 Incorrect Electrode Angle: An improper angle can direct too much heat to the edges of the
joint.[6][8]

o Fast Travel Speed: Moving the torch too quickly may not allow enough filler metal to be
deposited to fill the joint completely.[6]

 Incorrect Electrode Size: Using an electrode that is too large for the joint can lead to
excessive heat input at the edges.[9]

Q3: What steps can | take to prevent undercut?

A3: To avoid undercut:

Set Correct Welding Parameters: Adjust the current, voltage, and travel speed to appropriate
levels for the material thickness and joint design.[6]

e Maintain Proper Electrode Angle: Typically, an angle of 30-45 degrees to the workpiece is
recommended.[8]

o Use a Consistent Travel Speed: A steady and moderate travel speed will ensure proper
deposition of the filler metal.[6]

o Select the Correct Electrode Size: Use an electrode size that is appropriate for the thickness
of the E235 steel.[9]

Weld Cracking

Q1: What are the different types of cracks that can occur in E235 steel welds?

Al: Weld cracks can be categorized as hot cracks, which occur at high temperatures during
solidification, or cold cracks (also known as hydrogen-induced cracks), which form after the
weld has cooled.[5] Cold cracks can appear hours or even days after welding.[5]

Q2: What leads to cracking in E235 steel weldments?
A2: The primary causes of weld cracking include:

o High Residual Stresses: Rapid cooling of the weld area can induce high levels of stress.
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Hydrogen Embrittlement: The presence of hydrogen, often from moisture in the consumables
or on the base metal, can lead to cold cracking.

High Carbon or Impurity Content: A higher content of carbon and other impurities like sulfur
can increase the susceptibility to cracking.[5]

Lack of Preheating: Welding without preheating, especially on thicker sections, can result in
rapid cooling rates and increased stress.[5]

Q3: How can | prevent cracks from forming in my welds?
A3: To prevent weld cracking:

Preheat the Base Metal: Preheating slows the cooling rate, which helps to reduce residual
stresses and allows hydrogen to diffuse out of the weld.[10]

Use Low-Hydrogen Consumables: Employing low-hydrogen electrodes (like E7018) and
ensuring they are dry can minimize the risk of hydrogen-induced cracking.

Control Heat Input and Cooling Rate: Use appropriate welding parameters and consider
post-weld heat treatment to manage the cooling process.

Proper Joint Design: A well-designed joint can help to minimize stress concentrations.[5]

Incomplete Fusion/Penetration

Q1: What is the difference between incomplete fusion and incomplete penetration?

Al: Incomplete fusion is when the weld metal fails to fuse properly with the base metal or with a
previous weld bead. Incomplete penetration occurs when the weld metal does not extend
through the entire thickness of the joint.

Q2: What causes incomplete fusion or penetration in E235 steel?
A2: These defects are often caused by:

e Low Heat Input: Insufficient welding current can prevent the base metal from reaching its
melting point.[11]
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« Incorrect Joint Preparation: A root gap that is too narrow or an improper bevel angle can
prevent the weld metal from reaching the root of the joint.

o Fast Travel Speed: Moving too quickly may not allow for adequate melting of the base metal.
[11]

« Incorrect Electrode Angle: An improper angle can lead to the weld metal being deposited on
one side of the joint more than the other.

Q3: How can | ensure complete fusion and penetration?

A3: To achieve proper fusion and penetration:

Use Sufficient Welding Current: Ensure the amperage is set correctly for the material
thickness.

o Properly Prepare the Joint: Use an appropriate root gap and bevel angle for the joint design.

e Maintain a Controlled Travel Speed: A slower travel speed allows for better heat input and
penetration.

o Use the Correct Electrode Angle: A proper angle will ensure the heat is directed evenly into
the joint.

Data Presentation: Welding Parameters

Table 1: Recommended GMAW (MIG/MAG) Parameters for S235JR (E235) Steel
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Plate Wire Wire Feed o
] . Shielding
Thickness Diameter Voltage (V) Current (A) Speed =
as

(mm) (mm) (m/min)

82% Ar +
3 0.8 19 160 12

18% CO2

75% Ar +
6 1.0 21.9 170 5.4

25% CO2

80% Ar +
10 1.2 25 100-200 4-6

20% CO2

Note: These are starting parameters and may require adjustment based on specific joint design
and welding position.

Table 2: Recommended SMAW (Stick) Parameters for S235JR (E235) Steel

Electrode Diameter

Electrode Type Polarity Amperage (A)
(mm)

E6013 2.5 (3/32") AC or DC+/- 40 - 85

E6013 3.2 (1/8" AC or DC+/- 70 - 135

E7018 2.5 (3/32") DCEP 70-110

E7018 3.2 (1/8" DCEP 105 - 155

Note: E7018 electrodes are low-hydrogen and are recommended for critical applications to
reduce the risk of cracking. They must be kept dry.[7]

Table 3: Preheat and Post-Weld Heat Treatment (PWHT) Temperatures for E235 Steel
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Temperature Range

Treatment °C) Holding Time Purpose
Slows cooling rate,
Preheating 100 - 200 N/A reduces risk of
cracking.[9]
_ 1 hour per 25mm of Removes diffusible
Post-heating 230 - 315 )
thickness hydrogen.[8]
o Reduces residual
Stress Relieving 1 hour per 25mm of )
580 - 650 ] stresses, improves
(PWHT) thickness

toughness.

Experimental Protocols
Protocol 1: Shielded Metal Arc Welding (SMAW) of E235
Steel Plate

» Material Preparation:
o Cut E235 steel plates to the desired dimensions.
o Prepare the joint geometry (e.g., single V-groove) according to the experimental design.

o Thoroughly clean the weld area using a wire brush and a degreasing solvent to remove
any scale, rust, oil, or other contaminants.

» Electrode Preparation:

o Select the appropriate electrode type and diameter based on the plate thickness (see
Table 2).

o If using low-hydrogen electrodes (E7018), ensure they have been stored in a drying oven
according to the manufacturer's recommendations.

e Preheating:
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o If required by the experimental parameters, preheat the joint area to the specified
temperature (see Table 3).

o Use temperature-indicating crayons or a thermocouple to monitor the temperature.
e Welding:

o Set the welding machine to the correct polarity and amperage (see Table 2).

o Strike the arc and maintain a consistent arc length and travel speed.

o Use a proper electrode angle to ensure good penetration and fusion.

o For multi-pass welds, thoroughly clean the slag from the previous bead before depositing
the next one.

o Post-Weld Treatment:
o Allow the weld to cool slowly.

o If post-weld heat treatment is part of the experiment, place the welded sample in a furnace
and follow the specified temperature and holding time profile (see Table 3).

¢ Inspection and Testing:
o Perform visual inspection of the weld for any surface defects.

o Conduct non-destructive testing (e.g., magnetic particle or ultrasonic testing) or destructive
testing (e.qg., tensile or bend tests) as required by the experimental plan.

Protocol 2: Weld Defect Inspection

e Visual Testing (VT):
o Clean the weld surface of any slag or spatter.

o Visually inspect the weld for surface cracks, porosity, undercut, and proper bead profile.[3]

[5]
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o Use a weld gauge to measure the weld size and check for any dimensional inaccuracies.

» Magnetic Particle Testing (MT):

o This method is suitable for detecting surface and near-surface cracks in ferromagnetic
materials like E235 steel.[3]

o Induce a magnetic field in the weld area.
o Apply fine magnetic particles to the surface.

o Discontinuities will cause a leakage of the magnetic field, which will attract the particles,
making the defect visible.[3]

» Ultrasonic Testing (UT):

o This technique is used to detect internal defects such as cracks, slag inclusions, and lack
of fusion.[3]

o Atransducer sends high-frequency sound waves into the weld.

o The sound waves reflect off any discontinuities, and the returning signals are displayed on
a screen, indicating the size and location of the defect.[6]

Visualizations
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Caption: General workflow for identifying and addressing common weld defects.

© 2025 BenchChem. All rights reserved.

10/12

Tech Support



https://www.benchchem.com/product/b1663354?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE E235 Steel - Troubleshooting & Optimization

Check Availability & Pricing

Click to download full resolution via product page

Caption: Logical steps for troubleshooting and preventing weld porosity.
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Caption: Troubleshooting logic for the prevention of weld undercut.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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joints]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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